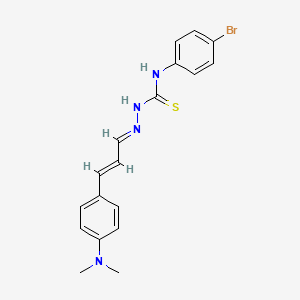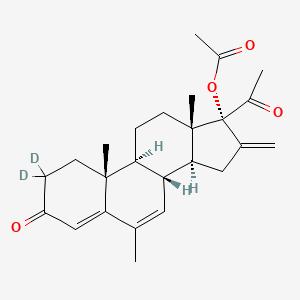
Melengestrol acetate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melengestrol acetate-d2 is a deuterium-labeled derivative of melengestrol acetate, a synthetic progestogen. It is primarily used in scientific research as a stable isotope-labeled compound. Melengestrol acetate itself is known for its applications in veterinary medicine, particularly as a growth promoter and estrus suppressant in cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate-d2 involves the incorporation of deuterium into melengestrol acetate. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of melengestrol acetate . The process involves several steps, including the protection of functional groups, selective deuteration, and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production is carried out under controlled conditions to maintain the purity and isotopic enrichment of the compound .
Chemical Reactions Analysis
Types of Reactions
Melengestrol acetate-d2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like diazomethane for methylation and acetic anhydride for acetylation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Melengestrol acetate-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Melengestrol acetate-d2 exerts its effects by acting as a progestogen. It binds to progesterone receptors, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and inhibits ovulation .
Comparison with Similar Compounds
Similar Compounds
- Megestrol acetate
- Chlormadinone acetate
- Medroxyprogesterone acetate
- Cyproterone acetate
- Delmadinone acetate
- Hydroxyprogesterone caproate
- Methenmadinone acetate
- Osaterone acetate .
Uniqueness
Melengestrol acetate-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2-dideuterio-6,10,13-trimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i7D2 |
InChI Key |
UDKABVSQKJNZBH-LIXMXTBSSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C)OC(=O)C)C)C)[2H] |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



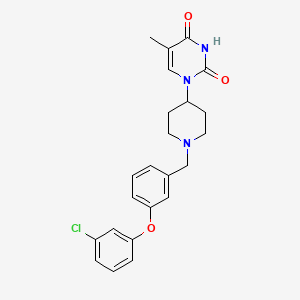

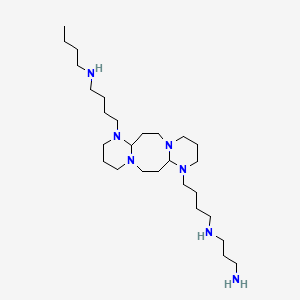

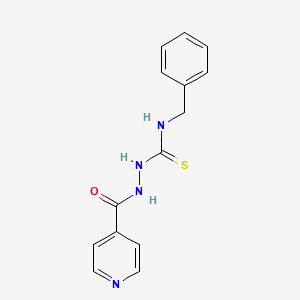
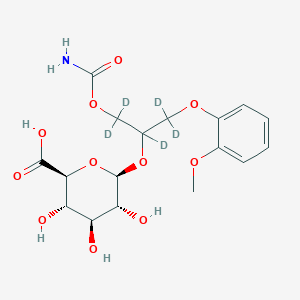
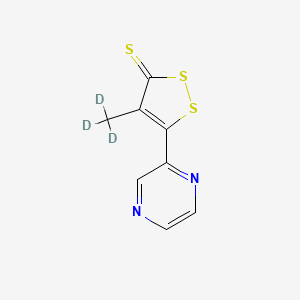
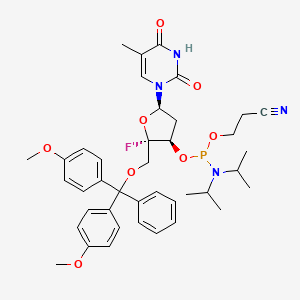
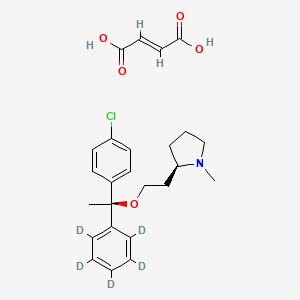


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
